molecular formula C22H24BF4N3O B2721075 (5aR,10bS)-2-(2,6-Diethylphenyl)-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate CAS No. 1221487-76-8

(5aR,10bS)-2-(2,6-Diethylphenyl)-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate

Cat. No. B2721075
M. Wt: 433.26
InChI Key: VOBPHAQJWUFSRC-GOOHIXEASA-M
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Description

The compound appears to be a complex organic molecule, likely belonging to the class of heterocyclic compounds given the presence of multiple rings and different types of atoms (carbon, nitrogen, oxygen) in the rings.



Synthesis Analysis

Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of such complex molecules typically involves multiple steps and various types of chemical reactions.



Molecular Structure Analysis

The molecule likely has a complex 3D structure due to the presence of multiple rings. The stereochemistry (the 3D arrangement of atoms in the molecule) can significantly affect the properties and reactivity of the molecule.



Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact reactions this compound would undergo. Its reactivity would depend on various factors like the presence of functional groups, the stability of the molecule, steric hindrance, etc.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors like polarity, molecular weight, and the presence of functional groups would influence its properties.


Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis and properties of compounds related to (5aR,10bS)-2-(2,6-Diethylphenyl)-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate have been explored in various studies. For instance, Struble and Bode (2011) discussed the synthesis of a related triazolium salt, showcasing the reactive pathways and stereoselective annulations in the synthesis process (Struble & Bode, 2011).

Applications in Organic Chemistry and Medicinal Chemistry

  • Novák, Csámpai, and Kotschy (2000) synthesized and alkylated certain triazolotetrazinium salts, highlighting their importance in organic synthesis (Novák, Csámpai, & Kotschy, 2000).
  • El-Reedy and Soliman (2020) investigated novel triazole derivatives, emphasizing their potential in antimicrobial and anti-inflammatory applications (El-Reedy & Soliman, 2020).
  • Molina et al. (1983) explored the synthesis of bridgehead nitrogen heterocycles, which are crucial in the development of pharmaceuticals (Molina et al., 1983).

Biological Activities and Pharmaceutical Implications

  • Ilić et al. (2011) synthesized triazolo pyridazine derivatives and investigated their antiproliferative activity, important for cancer research (Ilić et al., 2011).
  • Bektaş et al. (2007) synthesized triazole derivatives and evaluated their antimicrobial activities, indicative of their potential in developing new antibiotics (Bektaş et al., 2007).

Chemical Structure and Analysis

  • Sallam et al. (2021) focused on the structure analysis and DFT calculations of triazolo pyridazine derivatives, contributing to a deeper understanding of their chemical properties (Sallam et al., 2021).

Safety And Hazards

Without specific data, it’s hard to predict the exact safety and hazards associated with this compound. However, as with all chemicals, appropriate safety measures should be taken while handling it.


Future Directions

The future directions for the study of this compound would depend on its potential applications. If it shows promising properties, it could be further studied for various uses in fields like medicine, materials science, etc.


properties

IUPAC Name

(1S,9R)-4-(2,6-diethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N3O.BF4/c1-3-15-9-7-10-16(4-2)21(15)25-14-24-20(23-25)13-26-19-12-17-8-5-6-11-18(17)22(19)24;2-1(3,4)5/h5-11,14,19,22H,3-4,12-13H2,1-2H3;/q+1;-1/t19-,22+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSQCAFJGFNWAN-GVWAYPJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCC1=C(C(=CC=C1)CC)N2C=[N+]3C4C(CC5=CC=CC=C45)OCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CCC1=C(C(=CC=C1)CC)N2C=[N+]3[C@@H]4[C@@H](CC5=CC=CC=C45)OCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BF4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5aR,10bS)-2-(2,6-Diethylphenyl)-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate

Citations

For This Compound
1
Citations
DEA Raup - 2011 - search.proquest.com
N-Heterocyclic carbenes (NHC’s) have become increasingly popular in recent years due not only to their fundamentally interesting properties but also their growing role as catalysts. …
Number of citations: 0 search.proquest.com

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